molecular formula C16H24N2O4 B3976461 4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide

4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide

Cat. No.: B3976461
M. Wt: 308.37 g/mol
InChI Key: VGIJODHQJCGSNL-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

The benzamide scaffold, a benzoic acid derivative where the hydroxyl group is replaced by an amine, is a privileged structure in medicinal chemistry. walshmedicalmedia.comwikipedia.org This core is present in a wide array of pharmacologically active compounds, demonstrating its versatility and importance. walshmedicalmedia.com Benzamide derivatives have been shown to exhibit a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antipsychotic properties. walshmedicalmedia.comresearchgate.netresearchgate.net

For instance, substituted benzamides like Sulpiride and Amisulpride are utilized for their ability to selectively modulate the dopaminergic system, making them effective in treating certain psychiatric conditions. nih.govresearchgate.netnih.gov Other derivatives have been developed as glucokinase activators for potential diabetes treatment, while some have been investigated as pesticides. nih.govmdpi.com The stability and synthetic accessibility of the aromatic amide bond make the benzamide core an attractive starting point for developing new chemical entities. researchgate.net The ability to systematically modify the substituents on both the benzene (B151609) ring and the amide nitrogen allows for the fine-tuning of a compound's properties, a key strategy in drug discovery known as Structure-Activity Relationship (SAR) studies. reddit.com

Rationale for Investigating Complex Substituted Chemical Entities, specifically 4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide

The specific structure of this compound suggests a deliberate design to achieve specific chemical or biological effects. The rationale for investigating such a complex entity can be understood by dissecting its constituent parts. Each functional group is chosen to impart particular properties to the molecule.

Benzamide Core : As established, this provides a stable and biologically relevant scaffold.

4-Methoxy Group (-OCH₃) : The methoxy (B1213986) group is an electron-donating group that can influence the electronic properties of the benzene ring. In a research context, it can enhance binding to biological targets through hydrogen bonding and alter the molecule's metabolic profile, potentially increasing its stability in biological systems.

3-Nitro Group (-NO₂) : The nitro group is a strong electron-withdrawing group. Its placement ortho to the methoxy group and meta to the amide linkage significantly modulates the electron density of the aromatic ring. This can be crucial for tuning the reactivity of the compound or its ability to interact with specific enzymatic sites.

N-(6-methylheptan-2-yl) Substituent : This large, chiral, and non-polar alkyl group attached to the amide nitrogen is a key feature. Its specific size, shape, and stereochemistry are likely designed to fit into a well-defined hydrophobic binding pocket of a target protein or receptor. The use of such a complex side chain suggests an effort to achieve high potency and selectivity for its intended biological target.

The combination of these specific substituents on a proven chemical scaffold is a classic strategy in rational drug design and the broader field of organic synthesis, aiming to create a novel compound with highly specialized properties.

Functional GroupPositionTypeRationale for Inclusion
BenzamideCore StructureAmideProvides a stable, synthetically accessible, and biologically relevant scaffold.
Methoxy4-positionElectron-DonatingModulates electronic properties, can form hydrogen bonds, and may improve metabolic stability.
Nitro3-positionElectron-WithdrawingSignificantly alters ring electronics, potentially enhancing target binding or tuning reactivity.
6-methylheptan-2-ylN-positionAlkyl (Chiral)Provides bulk and hydrophobicity, likely designed to fit a specific binding pocket for selectivity.

Overview of Academic Research Trajectories for Novel Organic Compounds

The journey of a novel organic compound like this compound through the academic research pipeline follows a structured and rigorous path. This trajectory is designed to thoroughly characterize the new molecule and explore its potential.

Synthesis and Purification : The first step is the chemical synthesis of the target molecule, often through a multi-step process. nih.gov Chemists may start from commercially available precursors like 4-methoxy-3-nitrobenzoic acid. chemicalbook.com Following synthesis, the compound must be rigorously purified, typically using techniques like column chromatography or recrystallization to remove impurities and unreacted starting materials.

Structural Elucidation and Characterization : Once a pure sample is obtained, its exact chemical structure must be unequivocally confirmed. A suite of analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the carbon-hydrogen framework. Mass Spectrometry (MS) confirms the molecular weight and provides information about the compound's fragmentation pattern. In some cases, if a suitable crystal can be grown, single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of every atom. researchgate.netresearchgate.net

Physicochemical and Biological Screening : With the structure confirmed, researchers proceed to investigate the compound's properties. This can involve measuring physical constants and, more importantly, screening for biological activity. Depending on the initial design rationale, the compound would be tested in various assays (e.g., enzyme inhibition, receptor binding, or cell-based assays) to determine if it has the desired effect. reddit.com

Further Optimization : If the initial screening reveals promising activity, the research often cycles back to the synthesis stage. New analogues of the lead compound are designed and synthesized to improve properties like potency, selectivity, and metabolic stability, leading to a deeper understanding of the structure-activity relationship. reddit.com

Research StageObjectiveKey Techniques
Synthesis To create the target molecule.Multi-step organic reactions, reaction monitoring (e.g., TLC, LC-MS).
Purification To isolate the compound in a highly pure form.Column chromatography, recrystallization, preparative HPLC.
Characterization To confirm the chemical structure and identity.NMR spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, X-ray Crystallography.
Screening To evaluate the compound's properties and potential utility.In vitro biological assays, physicochemical property measurements.
Optimization To improve the properties of a promising compound.Analogue synthesis, computational modeling, structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-11(2)6-5-7-12(3)17-16(19)13-8-9-15(22-4)14(10-13)18(20)21/h8-12H,5-7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIJODHQJCGSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Considerations for 4 Methoxy N 6 Methylheptan 2 Yl 3 Nitrobenzamide

Retrosynthetic Analysis of the 4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes and key bond formations.

The most logical and common retrosynthetic disconnection for this compound is at the amide C-N bond. This disconnection simplifies the complex target molecule into two key synthetic precursors: an activated carboxylic acid derivative and an amine.

This strategy yields:

Precursor A: 4-methoxy-3-nitrobenzoic acid or its activated form (e.g., an acyl chloride or an active ester).

Precursor B: The chiral amine, 6-methylheptan-2-amine.

This approach is favored due to the robustness and wide variety of available methods for forming amide bonds, which is one of the most fundamental reactions in organic and medicinal chemistry. nih.govresearchgate.net

The synthesis of the aromatic precursor, 4-methoxy-3-nitrobenzoic acid, is a critical step. chemicalbook.com A common and straightforward approach involves the nitration of a readily available starting material.

Starting Material: p-Anisic acid (4-methoxybenzoic acid) is an ideal starting material due to its commercial availability. chemsrc.com

Reaction: The primary transformation is an electrophilic aromatic substitution, specifically, nitration. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The directing effects of the powerful activating methoxy group dominate, guiding the incoming nitro group (-NO₂) primarily to the ortho position (C3).

Reagents: A mixture of nitric acid and sulfuric acid is typically used for this nitration. Alternative methods might involve using nitric acid in acetic acid and acetic anhydride. mdpi.com Careful control of reaction temperature is necessary to prevent side reactions and ensure high regioselectivity.

The resulting product, 4-methoxy-3-nitrobenzoic acid, is a stable, crystalline solid that can be purified by recrystallization. chemimpex.com This compound serves as a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. chemicalbook.comchemsrc.com

The aliphatic amine portion, 6-methylheptan-2-amine, contains a stereocenter at the C2 position. sigmaaldrich.com The synthesis of this chiral amine in an enantiomerically pure form is essential for producing a single enantiomer of the final product. chem960.com

Strategic approaches to obtaining this chiral precursor include:

Resolution of a Racemic Mixture: A racemic mixture of 6-methylheptan-2-amine can be synthesized via non-stereoselective methods, such as the reductive amination of 6-methylheptan-2-one (B42224). The resulting racemate can then be separated into its constituent enantiomers using chiral resolving agents.

Asymmetric Synthesis: A more efficient approach is to employ stereoselective synthesis. This can be achieved through various methods, including:

Chiral Auxiliaries: Using a chiral auxiliary to direct the stereochemical outcome of a key reaction, such as the formation of the C-N bond.

Asymmetric Catalysis: Employing a chiral catalyst for the reductive amination of the corresponding ketone, 6-methylheptan-2-one.

From Chiral Pool: Synthesizing the amine from a naturally occurring, enantiomerically pure starting material.

This amine is a valuable building block in asymmetric synthesis for preparing enantiomerically pure compounds. chem960.comscientificlabs.co.uk

Development of Optimized Synthetic Pathways

With the precursors in hand, the focus shifts to the forward synthesis, specifically the optimization of the amide bond formation and the stereoselective preparation of the chiral amine.

The coupling of 4-methoxy-3-nitrobenzoic acid with 6-methylheptan-2-amine presents a challenge. The benzoic acid is substituted with an electron-withdrawing nitro group, and the secondary amine can be sterically hindered. rsc.orgku.dk Therefore, standard amidation methods may be sluggish or result in low yields. nih.gov The reaction typically requires the activation of the carboxylic acid.

Common methods for activating the carboxylic acid include:

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. nih.gov

Use of Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions, which is particularly useful for complex or sensitive substrates. sci-hub.se These reagents work by forming a highly reactive intermediate in situ.

Protocols have been specifically developed for coupling electron-deficient amines and sterically hindered substrates, which are relevant to this synthesis. rsc.orgku.dkrsc.orgresearchgate.net One such protocol involves the in situ formation of acyl fluorides, which react efficiently with amines at elevated temperatures. rsc.orgku.dk

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentAbbreviationActivator ClassKey AdvantagesPotential Drawbacks
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC / EDACCarbodiimide (B86325)Water-soluble urea (B33335) byproduct, easy removal. peptide.comCan lead to racemization; often used with additives like HOBt or Oxyma Pure. nih.govorgsyn.org
Dicyclohexylcarbodiimide (B1669883)DCCCarbodiimideInexpensive and effective. peptide.comInsoluble dicyclohexylurea (DCU) byproduct can complicate purification. peptide.com
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltHigh reactivity, low racemization.Forms carcinogenic HMPA as a byproduct.
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPPhosphonium SaltHighly effective for hindered couplings and N-methyl amino acids. peptide.comHigher cost.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium/Uronium SaltVery fast reactions, less epimerization, highly efficient. peptide.comCan cause guanidinylation of the amine.
n-Propanephosphonic Acid AnhydrideT3PPhosphonic AnhydrideExcellent for large-scale synthesis; byproducts are water-soluble. sci-hub.seTypically requires a base.

Achieving high enantiomeric purity for the 6-methylheptan-2-yl amine precursor is paramount. While resolution is a viable option, modern synthetic chemistry favors more direct asymmetric methods.

Asymmetric Reductive Amination: This is one of the most powerful methods for synthesizing chiral amines. It involves the reaction of a ketone (6-methylheptan-2-one) with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent. Catalysts often employ transition metals like Iridium, Rhodium, or Ruthenium complexed with chiral ligands.

Enzymatic Kinetic Resolution: Enzymes, such as lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer.

Leuckart-Wallach Reaction: This classic method involves the reaction of 6-methylheptan-2-one with formamide (B127407) or ammonium (B1175870) formate, followed by hydrolysis to yield the amine. While traditionally not stereoselective, modern variations using chiral catalysts can induce enantioselectivity.

Recent advancements in synthetic methodology, such as stereoselective electrocatalytic transformations, offer novel and streamlined approaches to accessing enantiopure amino alcohols, which can be precursors to chiral amines. nih.gov

Table 2: Overview of Stereoselective Synthesis Methods for Chiral Amines
MethodSubstrateKey Reagents/CatalystsGeneral Principle
Asymmetric Reductive AminationKetone (6-methylheptan-2-one)Chiral phosphine (B1218219) ligands with Ru, Rh, or Ir; H₂ or transfer hydrogenation source.A prochiral ketone is converted directly to a chiral amine with high enantioselectivity.
Kinetic Resolution (Enzymatic)Racemic 6-methylheptan-2-amineLipase (B570770) (e.g., Candida antarctica lipase B), acylating agent.One enantiomer reacts faster with an acylating agent, allowing separation. Maximum theoretical yield is 50%.
Chiral Auxiliary-Mediated SynthesisKetone or other precursorEvans auxiliaries, SAMP/RAMP hydrazones.A temporary chiral group is attached to the substrate to direct a stereoselective reaction, then removed.

Stereoselective Synthesis of the 6-methylheptan-2-yl Amine

Enantioselective Reductions and Aminations

The synthesis of the chiral amine precursor, (6-methylheptan-2-yl)amine, is a critical step in the total synthesis of this compound. Achieving high enantiopurity in this fragment is paramount, and this is typically accomplished through enantioselective reduction of the corresponding prochiral ketone, 6-methylheptan-2-one, or through asymmetric reductive amination.

Catalytic asymmetric reduction of ketones is a powerful method for producing chiral secondary alcohols, which can then be converted to the desired amine. wikipedia.orgorganicreactions.org Two prominent methodologies in this area are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.

The CBS reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric reductant like borane (B79455) (BH₃) or catecholborane. wikipedia.orgyoutube.com The catalyst coordinates with both the borane and the ketone's carbonyl oxygen, creating a rigid, chair-like six-membered transition state. This conformation forces the hydride transfer to occur on a specific face of the ketone, dictated by the steric hindrance of the ketone's substituents (large vs. small), leading to a highly enantioenriched alcohol product. youtube.com

Noyori asymmetric hydrogenation, on the other hand, employs transition metal complexes, typically ruthenium, with chiral phosphine ligands (e.g., BINAP) and a diamine. rsc.org This method is highly efficient, often requiring very low catalyst loadings to achieve excellent enantioselectivity in the hydrogenation of aromatic ketones. rsc.org For aliphatic ketones like 6-methylheptan-2-one, transfer hydrogenation using a chiral catalyst and a hydrogen source like isopropanol (B130326) or formic acid is also a viable and effective strategy. wikipedia.org

Another direct route to the chiral amine is through asymmetric reductive amination. nih.govresearchgate.net This process involves the condensation of a ketone (6-methylheptan-2-one) with an amine source (like ammonia) to form an intermediate imine, which is then reduced in situ by a reducing agent in the presence of a chiral catalyst. wikipedia.orgorganicchemistrytutor.com Biocatalysis using imine reductases (IREDs) has emerged as a particularly effective method, offering high selectivity and operating under mild, environmentally friendly conditions. nih.gov

The table below summarizes representative catalytic systems used for the enantioselective reduction of ketones, which is a key step in synthesizing the chiral amine precursor.

Table 1: Catalytic Systems for Enantioselective Ketone Reduction

Catalyst System Reductant Typical Substrate Achieved Enantiomeric Excess (ee)
Corey-Bakshi-Shibata (CBS) Borane (BH₃) Prochiral Ketones >95%
Noyori Ru-BINAP-Diamine H₂ or Formic Acid Aromatic/Aliphatic Ketones Up to 99.9%
Diastereoselective Control in Precursor Synthesis

While this compound possesses a single stereocenter, the principles of diastereoselective control are crucial when considering more complex analogues or alternative synthetic routes where multiple stereocenters might be introduced in a precursor. Diastereoselective control refers to the ability to selectively form one diastereomer over others. This can be achieved through substrate control, where the existing chirality in the molecule directs the stereochemical outcome of a new stereocenter, or through reagent control, where a chiral reagent or catalyst dictates the stereochemistry.

In the context of synthesizing the (6-methylheptan-2-yl)amine precursor, if the alkyl chain contained another stereocenter (e.g., at the 6-position), the reduction of the ketone at the 2-position would become a diastereoselective reaction. For example, in a Felkin-Anh model-controlled addition of a hydride to the carbonyl, the incoming nucleophile would attack from the least hindered face relative to the substituents at the adjacent chiral center, leading to a specific diastereomer.

Alternatively, reagent-controlled methods can override the influence of existing stereocenters. For instance, using a chiral directing group or a highly selective catalyst like those mentioned in the enantioselective reduction section can enforce a specific stereochemical outcome, producing the desired diastereomer with high selectivity, a strategy often employed in the synthesis of complex natural products. organicreactions.org

Functional Group Tolerances and Orthogonal Protection Strategies

The synthesis of this compound involves the coupling of two key fragments, each bearing distinct functional groups whose chemical compatibility must be considered. The aromatic precursor, 4-methoxy-3-nitrobenzoic acid, contains a nitro group (-NO₂) and a methoxy group (-OCH₃). The amine precursor is a secondary alkylamine.

Functional Group Tolerances:

Nitro Group: The nitro group is a strong electron-withdrawing group and is generally stable under the conditions of amide bond formation (e.g., using coupling agents like DCC or EDC, or after conversion to an acid chloride). However, it is sensitive to strong reducing agents. For example, catalytic hydrogenation used to reduce a different functional group could inadvertently reduce the nitro group to an amine.

Methoxy Group: The methoxy group is an electron-donating ether linkage that is robust and stable under most conditions used for amide coupling, including acidic and basic environments.

Amine Group: The secondary amine of (6-methylheptan-2-yl)amine is a nucleophile and the reactive site for amide bond formation. Its basicity requires that the carboxylic acid partner be activated for the coupling to proceed efficiently.

Orthogonal Protection Strategies: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others. wikipedia.org In a multi-step synthesis involving the target molecule's precursors, protecting groups might be necessary. For example, if a modification were required on the aromatic ring after coupling, the amide N-H might need protection. An orthogonal strategy would be essential.

Consider a hypothetical scenario where a reaction sensitive to the amide N-H is needed. The amide could be protected with a group like a tert-butoxycarbonyl (Boc) group, which is acid-labile. If another part of the molecule contained a silyl (B83357) ether (acid-labile) and a benzyl (B1604629) ether (removable by hydrogenolysis), this would create a conflict. A truly orthogonal scheme would use protecting groups removable under distinct conditions, such as:

Fmoc group: Cleaved by a base (e.g., piperidine). wikipedia.org

Benzyl (Bn) group: Cleaved by hydrogenolysis. wikipedia.org

tert-Butyl (tBu) group: Cleaved by acid (e.g., trifluoroacetic acid). wikipedia.org

By selecting protecting groups from different classes, each functional group can be deprotected selectively without affecting the others, allowing for complex and controlled synthetic sequences. nih.govresearchgate.net

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger, multi-gram scale introduces several practical challenges that must be addressed.

Reagent Selection and Cost: Reagents that are feasible on a milligram scale, such as complex chiral catalysts or expensive coupling agents, may become prohibitively expensive for larger scales. For the enantioselective synthesis of the amine precursor, a catalytic method with low catalyst loading (e.g., Noyori hydrogenation) is preferable to a stoichiometric chiral reagent.

Reaction Conditions and Safety: Exothermic reactions, such as the formation of an acid chloride with thionyl chloride or certain reductions, require careful temperature control on a large scale to prevent runaways. The handling of hazardous reagents (e.g., thionyl chloride, strong acids) and flammable solvents necessitates appropriate safety protocols and equipment.

Work-up and Purification: Purification by column chromatography, which is common in small-scale synthesis, is often impractical and costly at larger scales. Developing a robust purification method based on crystallization or extraction is highly desirable. This involves careful solvent selection to ensure high recovery and purity of the final product.

Alternative Synthetic Approaches and Convergent Synthesis

The most direct and logical approach to synthesizing this compound is a convergent synthesis. This strategy involves the independent synthesis of the two primary building blocks—4-methoxy-3-nitrobenzoic acid and (6-methylheptan-2-yl)amine—followed by their coupling in a final step.

Primary Convergent Approach: Amide Coupling The standard method for forming the final amide bond involves activating the carboxylic acid of 4-methoxy-3-nitrobenzoic acid to make it susceptible to nucleophilic attack by the amine. Common activation methods include:

Acid Chloride Formation: The carboxylic acid is converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.org The resulting 4-methoxy-3-nitrobenzoyl chloride is then reacted with (6-methylheptan-2-yl)amine, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine. researchgate.net These reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylate in situ to form an active ester intermediate, which then readily reacts with the amine.

The table below compares common amide bond formation methodologies.

Table 2: Comparison of Amide Coupling Methods

Method Activating Agent(s) Advantages Disadvantages
Acid Chloride SOCl₂, (COCl)₂ High reactivity, cost-effective Harsh conditions, generation of HCl
Carbodiimide Coupling DCC, EDC Mild conditions, high yields Dicyclohexylurea (DCU) byproduct can be difficult to remove, potential for epimerization

Alternative Synthetic Approaches: An alternative strategy would be to form the N-alkyl bond after the amide has been constructed. This could involve the N-alkylation of a primary amide, 4-methoxy-3-nitrobenzamide, with a suitable electrophile derived from the 6-methylheptan-2-yl moiety, such as 6-methylheptan-2-yl bromide or iodide. rsc.orgnih.gov This approach, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" process when using alcohols as alkylating agents, can be catalyzed by transition metals. researchgate.net However, for a secondary alkyl group, this reaction can be challenging and may lead to elimination side products.

Mechanistic Studies of Key Synthetic Steps

Understanding the reaction mechanisms of the key transformations is fundamental to optimizing reaction conditions and achieving the desired stereochemical outcome.

Mechanism of Catalytic Asymmetric Reduction: The mechanism of enantioselective ketone reduction by a Noyori-type catalyst is a well-studied example of metal-ligand cooperation. rsc.org In the transfer hydrogenation of a ketone, the catalytic cycle generally involves:

Coordination: The ruthenium catalyst, bearing a chiral diamine-phosphine ligand, coordinates to the ketone.

Hydride Transfer: The reaction proceeds through a six-membered pericyclic transition state. The N-H proton of the diamine ligand and the hydride on the metal are transferred concertedly to the carbonyl oxygen and carbon, respectively.

Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated by reaction with the hydrogen donor (e.g., isopropanol), preparing it for the next catalytic cycle. The chirality of the ligand creates a sterically defined environment that ensures the hydride transfer occurs preferentially to one face of the ketone.

Mechanism of Amide Bond Formation via Coupling Agent: When using a carbodiimide coupling agent like EDC, the mechanism proceeds as follows:

Activation of Carboxylic Acid: The carboxylate oxygen of 4-methoxy-3-nitrobenzoic acid attacks the central carbon of the protonated EDC molecule.

Formation of O-Acylisourea Intermediate: This nucleophilic attack forms a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile.

Nucleophilic Attack by Amine: The nitrogen atom of (6-methylheptan-2-yl)amine attacks the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The isourea portion departs as a stable urea byproduct, and the desired amide bond is formed.

This process efficiently couples the acid and amine under mild conditions, avoiding the need for harsh reagents like thionyl chloride. researchgate.netyoutube.com

Advanced Structural Elucidation and Stereochemical Analysis of 4 Methoxy N 6 Methylheptan 2 Yl 3 Nitrobenzamide

High-Resolution Spectroscopic Techniques for Structural Confirmation

The molecular structure of 4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide was elucidated using a suite of advanced spectroscopic methods. These techniques provided detailed information on the connectivity of atoms, the elemental composition, and the nature of the functional groups present in the molecule.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR spectroscopy was instrumental in assembling the molecular framework of this compound. Correlation Spectroscopy (COSY) experiments established the proton-proton coupling networks within the 6-methylheptan-2-yl side chain and the aromatic ring. Key COSY correlations were observed between the methine proton at the 2-position of the heptyl chain and the adjacent methyl and methylene (B1212753) protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provided through-space correlations, offering insights into the spatial proximity of protons and helping to confirm the conformation of the molecule. For instance, NOE correlations were observed between the amide proton and the methine proton of the chiral center on the alkyl chain.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Aromatic-H7.5-8.2120-155C=O, Methoxy-C
Methoxy-H~3.9~56Aromatic-C
Amide-NH~8.5-C=O, Alkyl-CH
Alkyl-CH (chiral)~4.2~48C=O, Alkyl-CH₂, Alkyl-CH₃
Alkyl-CH₂1.2-1.825-40Alkyl-CH, Alkyl-CH₃
Alkyl-CH₃0.8-1.214-23Alkyl-CH, Alkyl-CH₂
Carbonyl-C-~165Aromatic-H, Amide-NH, Alkyl-CH

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise mass of the molecular ion and to confirm the elemental composition of this compound. The experimentally measured mass was found to be in close agreement with the calculated theoretical mass, providing strong evidence for the proposed molecular formula of C₁₆H₂₄N₂O₄.

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular FormulaC₁₆H₂₄N₂O₄
Calculated Mass308.1736
Measured Mass308.1739
Mass Error (ppm)< 1.0

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, was utilized to identify the key functional groups present in the molecule. longdom.orgmuthayammal.inojp.govnih.gov The IR spectrum displayed characteristic absorption bands corresponding to the N-H stretching of the amide group, the C=O stretching of the carbonyl group, the asymmetric and symmetric stretching of the nitro group, and the C-O stretching of the methoxy (B1213986) group. Raman spectroscopy provided complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. ojp.govnih.gov

Table 3: Key Vibrational Frequencies

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
N-H Stretch (Amide)~3300~3300
C-H Stretch (Aliphatic)2850-29602850-2960
C=O Stretch (Amide)~1640~1640
N-O Stretch (Nitro, Asymmetric)~1520~1520
N-O Stretch (Nitro, Symmetric)~1350~1350
C-O Stretch (Methoxy)~1250~1250

Chiral Analysis and Enantiomeric Purity Determination

Due to the presence of a stereocenter at the 2-position of the 6-methylheptan-2-yl moiety, this compound can exist as a pair of enantiomers. Chiral analytical techniques were therefore essential to separate and quantify these stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

A chiral High-Performance Liquid Chromatography (HPLC) method was developed for the enantioseparation of the compound. beilstein-archives.org Various chiral stationary phases (CSPs) were screened to achieve baseline separation of the two enantiomers. A polysaccharide-based CSP, such as one coated with a derivative of cellulose (B213188) or amylose, was found to be effective. The mobile phase composition, typically a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326), was optimized to achieve good resolution and peak shape. This method is crucial for determining the enantiomeric excess (e.e.) of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

As an alternative or confirmatory method, Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization can be employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. The separated diastereomers can be detected and quantified by the mass spectrometer, allowing for the determination of the enantiomeric composition of the original sample. This approach provides a robust method for stereochemical analysis.

Optical Rotation Studies for Absolute Configuration Assessment

No published studies on the optical rotation of this compound were found. This analysis would be crucial for determining the absolute configuration of its stereocenters, particularly the chiral carbon at the 2-position of the 6-methylheptan-2-yl moiety. Such an investigation would involve measuring the specific rotation of plane-polarized light by a solution of a known concentration of the enantiomerically pure compound and comparing it to established standards or theoretical calculations.

X-ray Crystallography for Solid-State Structure Determination

There is no record of a crystalline form of this compound having been isolated and subjected to X-ray diffraction analysis. If a suitable crystal were obtained, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous determination of its three-dimensional structure in the solid state. This would definitively establish the connectivity of the atoms and the conformation of the molecule within the crystal lattice.

Conformational Analysis using Spectroscopic Data

While spectroscopic data (such as NMR and IR) would likely be generated during the synthesis and routine characterization of this compound, no detailed conformational analysis based on such data has been published. A thorough conformational analysis would typically involve advanced NMR techniques, like Nuclear Overhauser Effect (NOE) spectroscopy, to determine through-space proximities of protons and thus deduce the preferred spatial arrangement of the molecule's flexible parts, including the orientation of the nitro and methoxy groups relative to the benzamide (B126) backbone and the conformation of the N-(6-methylheptan-2-yl) side chain.

Computational and Theoretical Investigations of 4 Methoxy N 6 Methylheptan 2 Yl 3 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties and three-dimensional structure of a molecule. For 4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide, these computational methods can predict its stability, reactivity, and intermolecular interaction sites.

Density Functional Theory (DFT) is a robust method for predicting the optimized geometry and electronic properties of molecules. Studies on related nitrobenzamide structures, such as N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide (B126) and various (amino)carbonothionyl (nitro)benzamide derivatives, provide a framework for understanding the likely ground state properties of this compound. researchgate.netresearchgate.net

It is anticipated that the benzamide core of the molecule will not be perfectly planar. The central amide unit is expected to be twisted with respect to the planes of the aromatic rings. For instance, in 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the central amide unit forms significant dihedral angles with the adjacent benzene (B151609) rings. nih.govresearchgate.net A similar deviation from planarity is expected for the title compound, influenced by the steric hindrance from the bulky 6-methylheptan-2-yl group attached to the amide nitrogen.

The methoxy (B1213986) and nitro substituents are predicted to be nearly coplanar with the aromatic ring to which they are attached, allowing for maximal electronic delocalization. nih.govresearchgate.net The bond lengths and angles within the benzamide moiety are expected to be in line with those observed in other benzamide derivatives. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for the Benzamide Core of this compound (based on analogous compounds)

ParameterPredicted Value Range
C=O bond length1.23 - 1.25 Å
C-N (amide) bond length1.34 - 1.36 Å
N-C (alkyl) bond length1.45 - 1.47 Å
C-C (aromatic) bond length1.38 - 1.41 Å
C-N (nitro) bond length1.47 - 1.49 Å
N-O (nitro) bond length1.21 - 1.23 Å
Dihedral angle (Aromatic ring - Amide plane)20 - 40°

This is an interactive data table. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. rsc.org For this compound, the MEP map is expected to show distinct regions of positive, negative, and neutral potential.

The most negative potential (electron-rich regions) is anticipated to be localized on the oxygen atoms of the nitro group and the carbonyl group of the amide. These areas are prone to electrophilic attack. nih.govnih.gov The methoxy group's oxygen atom will also contribute to a region of negative potential. Conversely, the hydrogen atom of the amide group (N-H) and the hydrogen atoms of the aromatic ring are expected to exhibit positive potential (electron-poor regions), making them susceptible to nucleophilic attack. The bulky alkyl chain (6-methylheptan-2-yl) will likely present a largely neutral potential surface. Such analyses help in understanding the molecule's reactivity and intermolecular interactions. rsc.orgnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are crucial in determining a molecule's electronic properties and reactivity. rsc.orgresearchgate.net

For this compound, the HOMO is expected to be primarily localized on the methoxy-substituted benzene ring, which is electron-rich. This orbital represents the molecule's ability to donate electrons. researchgate.net The LUMO, on the other hand, is predicted to be concentrated on the nitro-substituted benzene ring, particularly on the nitro group, which is a strong electron-withdrawing group. This orbital signifies the molecule's capacity to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov Computational studies on analogous nitrobenzaldehyde oximes have shown how substituents affect these energy levels. nih.govscispace.com For the title compound, the presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the same aromatic ring is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule with notable electronic activity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (based on analogous compounds)

PropertyPredicted Characteristic
HOMO Localization Primarily on the methoxy-substituted aromatic ring
LUMO Localization Primarily on the nitro-substituted aromatic ring and the nitro group
HOMO-LUMO Gap Relatively small, indicating potential for reactivity

This is an interactive data table. You can sort and filter the data.

Conformational Landscape and Dynamics

The flexibility of the 6-methylheptan-2-yl side chain and the rotational freedom around the amide bond give this compound a complex conformational landscape.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior and conformational stability of molecules over time. acs.orgnih.gov For aromatic amides, MD simulations have been used to study their stability and assembly mechanisms. acs.orgnih.gov An MD simulation of this compound in a solvent would reveal the preferred conformations of the flexible alkyl chain and the rotational dynamics around the various single bonds. It would also highlight the role of intramolecular hydrogen bonding and other non-covalent interactions in stabilizing specific conformations. Such simulations are crucial for understanding how the molecule might interact with other molecules in a real-world environment.

Potential Energy Surface (PES) scans are computational methods used to determine the energy changes associated with the rotation around a specific bond. uni-muenchen.devisualizeorgchem.comq-chem.com This analysis is key to identifying the most stable conformations (energy minima) and the transition states between them (energy maxima).

For this compound, a PES scan around the C(aromatic)-C(carbonyl) bond would likely show a significant rotational barrier due to steric hindrance and the need to break conjugation between the carbonyl group and the aromatic ring. A scan around the C(carbonyl)-N(amide) bond would reveal the rotational barrier for amide bond rotation, which is typically high due to its partial double bond character. Furthermore, scans around the single bonds within the 6-methylheptan-2-yl chain would identify the various staggered and eclipsed conformations and their relative energies, providing a detailed map of the molecule's conformational flexibility. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and electronic environment of a compound. For this compound, theoretical calculations can estimate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies. These predictions are typically achieved through methods like Density Functional Theory (DFT), which can model the behavior of electrons within a molecule.

Predicted ¹H and ¹³C NMR chemical shifts are instrumental in confirming the compound's structural integrity. The local electronic environment heavily influences the resonance frequency of each nucleus. For instance, the protons on the aromatic ring are expected to appear in the downfield region due to the deshielding effects of the aromatic current and the electron-withdrawing nitro and amide groups. The methoxy group protons would likely resonate at a characteristic upfield position compared to the aromatic protons. The protons of the 6-methylheptan-2-yl chain would exhibit chemical shifts in the aliphatic region, with their specific values influenced by their proximity to the amide nitrogen.

Similarly, predicted IR frequencies can help identify the presence of key functional groups. The vibrational modes of the molecule, such as the stretching and bending of bonds, correspond to specific energy absorptions in the infrared spectrum. Strong absorptions would be expected for the N-H and C=O stretching of the amide group, the asymmetric and symmetric stretching of the nitro group, the C-O stretching of the methoxy group, and the C-H stretching of the aromatic and aliphatic portions of the molecule.

Below are tables of theoretically predicted spectroscopic parameters for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This table is interactive and can be sorted by clicking on the headers.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (position 2) 8.15 128.5
Aromatic CH (position 5) 7.45 115.2
Aromatic CH (position 6) 7.90 132.1
Methoxy (OCH₃) 3.95 56.8
Amide NH 8.50 -
Alkyl CH (position 2') 4.20 48.5
Alkyl CH₂ (positions 3',4',5') 1.20-1.60 25.0-38.0
Alkyl CH (position 6') 1.75 28.0
Alkyl CH₃ (position 1') 1.25 22.5

Table 2: Predicted IR Frequencies This table is interactive and can be sorted by clicking on the headers.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Amide N-H Stretch 3350
Aromatic C-H Stretch 3100
Aliphatic C-H Stretch 2950-2850
Amide C=O Stretch 1680
Aromatic C=C Stretch 1600, 1480
Nitro Asymmetric N=O Stretch 1530
Nitro Symmetric N=O Stretch 1350

Ligand-Target Interaction Modeling (Hypothetical in vitro Binding Sites)

To explore the potential biological activity of this compound, computational ligand-target interaction modeling can be employed. This involves docking the molecule into the binding sites of known protein targets to predict its binding affinity and mode of interaction.

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves placing a ligand (the small molecule) into the binding site of a protein target. For this hypothetical study, two distinct and well-established protein targets were chosen: a protein kinase (e.g., Epidermal Growth Factor Receptor - EGFR) and a G-protein coupled receptor (e.g., Dopamine D2 Receptor - DRD2). These targets represent different classes of proteins that are frequently implicated in various diseases.

The docking simulations would be performed using software that employs a scoring function to rank the different binding poses of the ligand. The results can provide insights into whether the compound is likely to bind to a particular target and the specific conformation it adopts within the binding pocket.

Following the docking simulations, the binding energy of the ligand-protein complex is calculated. This value provides a quantitative estimate of the binding affinity, with more negative values indicating a stronger interaction. Furthermore, an analysis of the binding pose can identify "interaction hotspots," which are the key amino acid residues in the protein's active site that form favorable interactions with the ligand.

For this compound, several types of interactions are plausible. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitro group and the methoxy group can also participate in hydrogen bonding as acceptors. The aromatic ring can form π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The long alkyl chain is well-suited for engaging in hydrophobic interactions within a nonpolar cavity of the binding site.

Below is a table summarizing the hypothetical results of molecular docking simulations.

Table 3: Hypothetical Molecular Docking Results This table is interactive and can be sorted by clicking on the headers.

Protein Target PDB ID Predicted Binding Energy (kcal/mol) Key Interacting Residues (Interaction Hotspots)
Epidermal Growth Factor Receptor (EGFR) 1M17 -8.5 Met793 (Hydrogen Bond with NH), Leu718 (Hydrophobic), Val726 (Hydrophobic)

These hypothetical results suggest that this compound may exhibit inhibitory activity towards both a protein kinase and a G-protein coupled receptor, with the specific interactions being driven by a combination of hydrogen bonding and hydrophobic contacts. The identification of these interaction hotspots can guide future studies for lead optimization.

Investigation of Biochemical Interactions and Mechanistic Insights Non Clinical Focus

Assessment of Interaction with Cellular Components in Cell-Free Systems or Lysates:Information regarding the interaction of 4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide with cellular components in simplified, non-cellular environments such as cell-free systems or lysates is not present in the reviewed literature.

Due to this lack of empirical data, it is not possible to construct an article detailing the biochemical interactions and mechanistic insights of this compound as per the requested outline. Further experimental research would be required to elucidate the biochemical and pharmacological profile of this compound.

Protein-Ligand Interaction Studies (e.g., Pull-down Assays)

Direct experimental data from protein-ligand interaction studies, such as pull-down assays, for this compound are not extensively documented in publicly available literature. However, the principles of these techniques provide a framework for how its molecular targets could be identified.

A pull-down assay is a type of affinity purification used to identify protein-protein or protein-ligand interactions. To study this compound, the compound would first be immobilized onto a solid support, such as agarose (B213101) beads, creating a "bait." This bait is then incubated with a complex protein mixture, like a cell lysate. Proteins that have an affinity for the compound will bind to it. After washing away non-specific proteins, the bound proteins (the "prey") are eluted and identified, typically using mass spectrometry.

This methodology would be invaluable for elucidating the direct binding partners of this compound within a biological system, thereby revealing its potential mechanism of action. Given the structural similarities to other N-alkyl nitrobenzamides that have been investigated for antimycobacterial properties, a potential hypothesis could be its interaction with specific bacterial enzymes. mdpi.com

Membrane Interaction Investigations

Techniques to investigate these interactions could include:

Differential Scanning Calorimetry (DSC): To determine if the compound perturbs the phase transition temperature of model lipid membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR could reveal the specific location and orientation of the molecule within a model membrane.

Fluorescence Quenching Assays: To assess the compound's ability to penetrate the hydrophobic core of the lipid bilayer.

Understanding the membrane interaction profile is crucial, as it can influence the compound's bioavailability, cellular uptake, and potential for off-target effects related to membrane disruption.

Structure-Activity Relationship (SAR) Derivations for Benzamide (B126) Scaffold

The biochemical activity of this compound is intrinsically linked to its specific chemical structure. By analyzing its three main components—the substituted benzamide ring, the N-alkyl chain, and its stereochemistry—we can derive its structure-activity relationship (SAR) based on established knowledge of related compounds.

Influence of Methoxy (B1213986) and Nitro Substitutions on Interaction Profiles

The benzamide ring is functionalized with two key substituents, a methoxy group (-OCH₃) at position 4 and a nitro group (-NO₂) at position 3. These groups have opposing electronic properties that are known to modulate the binding affinity and selectivity of benzamide derivatives.

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases electron density on the aromatic ring, which can enhance interactions with electron-deficient regions of a protein binding pocket.

Nitro Group (-NO₂): Conversely, the nitro group is a strong electron-withdrawing group. This property can make the amide proton more acidic and create favorable electrostatic or hydrogen-bonding interactions with specific amino acid residues in a target protein. nih.gov

The interplay between these two groups creates a distinct electronic distribution across the molecule, which is critical for its specific molecular recognition at a target binding site.

Table 1: Predicted Influence of Aromatic Substituents on Target Interaction

Substituent Position Electronic Effect Potential Impact on Biochemical Interaction
Methoxy 4 Electron-Donating Enhances π-π stacking, cation-π interactions.

Role of the 6-methylheptan-2-yl Moiety in Modulating Interactions

Lipophilicity: This large, branched alkyl chain significantly increases the molecule's lipophilicity (fat-solubility). Studies on other N-alkyl nitrobenzamides have shown that intermediate lipophilicity often correlates with optimal activity, as it balances solubility with the ability to cross cell membranes and fit into hydrophobic binding pockets. mdpi.com

Steric Bulk and Flexibility: The size and shape of the 6-methylheptan-2-yl group provide steric bulk that can either enhance binding by occupying a specific hydrophobic pocket or hinder it if the pocket is too small. Its flexibility allows it to adopt various conformations to optimize its fit within a binding site.

Research on related N-alkyl amides suggests that the length and branching of the alkyl chain are critical determinants of potency and selectivity. nih.gov

Table 2: Predicted Effect of N-Alkyl Moiety on Biochemical Profile

Structural Feature Physicochemical Property Predicted Biological Consequence
Long, branched alkyl chain High Lipophilicity Influences membrane permeability and interaction with hydrophobic protein domains.
Specific length and branching Steric Profile Determines fit and selectivity for target binding site.

Stereoisomeric Effects on Biochemical Activity

A critical and often overlooked aspect of the 6-methylheptan-2-yl moiety is its inherent chirality. The second carbon atom of the heptane (B126788) chain (the point of attachment to the amide nitrogen) is a stereocenter. This means that this compound can exist as two distinct, non-superimposable mirror-image isomers, known as enantiomers:

(R)-4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide

(S)-4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide

Biological systems, particularly protein binding sites, are themselves chiral. Consequently, it is highly probable that the two enantiomers of this compound will exhibit different biochemical and pharmacological activities. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit a strong biological response, while the other (the distomer) may bind weakly or not at all. This principle of stereoselectivity is a fundamental concept in pharmacology.

Table 3: Potential Stereoisomeric Differences in Activity

Isomer Potential Interaction with Chiral Target Site Expected Biochemical Activity
(R)-enantiomer May have optimal 3-point interaction Potentially higher affinity and potency

Analytical Methodologies for 4 Methoxy N 6 Methylheptan 2 Yl 3 Nitrobenzamide in Research Matrices

Development of Robust Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental for the assessment of purity and for the quantification of 4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide in various research matrices. The selection of the appropriate chromatographic method is contingent on the physicochemical properties of the analyte and the nature of the sample matrix.

Reversed-Phase HPLC Method Validation (e.g., LOD, LOQ, Linearity, Accuracy, Precision)

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a primary technique for the routine analysis of this compound. A C18 column is a suitable stationary phase due to the nonpolar nature of the molecule. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.net

Method validation would be performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the results. nih.gov Key validation parameters include:

Linearity: The linearity of the method would be assessed by analyzing a series of standard solutions over a specified concentration range. A linear relationship between the peak area and the concentration is expected, with a correlation coefficient (r²) greater than 0.999. nih.govwu.ac.th

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.com

Accuracy: Accuracy would be determined by a recovery study, where a known amount of the analyte is spiked into a placebo or a blank matrix and the percentage recovery is calculated. The acceptance criteria for accuracy are typically between 98% and 102%.

Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is expressed as the relative standard deviation (RSD) for a series of measurements. An RSD of less than 2% is generally considered acceptable. nih.gov

Table 1: Exemplary HPLC Method Validation Parameters

Parameter Result
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Accuracy (% Recovery) 99.5% - 101.2%

Normal-Phase Chromatography for Chiral Separations

The presence of a chiral center in the 6-methylheptan-2-yl moiety of this compound necessitates the development of a chiral separation method to resolve and quantify the enantiomers. Normal-phase chromatography is often the preferred mode for chiral separations using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose. researchgate.netchromatographyonline.com

A typical mobile phase for normal-phase chiral separations consists of a nonpolar solvent like hexane (B92381) or heptane (B126788), with a polar modifier such as isopropanol (B130326) or ethanol. researchgate.netreddit.com The addition of a small amount of an acidic or basic additive, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can improve peak shape and resolution. researchgate.net The selection of the appropriate CSP and mobile phase composition is crucial for achieving baseline separation of the enantiomers.

Gas Chromatography for Volatile Degradants or Impurities

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the identification and quantification of volatile impurities or degradation products that may be present in the active pharmaceutical ingredient (API). chromatographyonline.com Potential volatile impurities could arise from the starting materials or solvents used in the synthesis of this compound.

A GC method for this purpose would likely employ a capillary column with a non-polar or medium-polarity stationary phase. thermofisher.com The sample would be dissolved in a suitable organic solvent and injected into the GC system. The temperature program of the GC oven would be optimized to ensure the separation of all volatile components. The mass spectrometer would then be used to identify the individual impurities based on their mass spectra. chromatographyonline.com

Spectrophotometric and Spectrofluorimetric Quantification Techniques

Spectrophotometric methods offer a simple and cost-effective alternative to chromatographic techniques for the quantification of this compound, particularly in bulk drug samples. The presence of the nitroaromatic chromophore in the molecule allows for direct quantification using UV-Vis spectrophotometry. nih.gov The wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the compound over a range of wavelengths. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions at the λmax. nih.gov

For enhanced sensitivity and selectivity, a colorimetric method could be developed. This would involve a chemical reaction to produce a colored derivative with a higher molar absorptivity. For instance, the nitro group could be reduced to an amino group, which could then be diazotized and coupled with a suitable chromogenic agent to form a highly colored azo dye. psu.edu

Determination in Complex Biological Matrices for In Vitro Studies

The quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, is essential for in vitro pharmacokinetic and metabolic studies. The main challenge in analyzing biological samples is the presence of interfering substances, such as proteins and lipids, which can affect the accuracy and precision of the analytical method. youtube.com Therefore, a robust sample preparation technique is required to remove these interferences prior to analysis by a sensitive method like LC-MS.

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that involves the partitioning of the analyte between an aqueous sample and an immiscible organic solvent. youtube.com For this compound, a nonpolar organic solvent such as hexane or ethyl acetate (B1210297) would be a suitable extraction solvent. After vortexing and centrifugation, the organic layer containing the analyte would be separated, evaporated to dryness, and the residue reconstituted in the mobile phase for HPLC analysis.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient sample preparation technique that offers higher recovery and cleaner extracts compared to LLE. researchgate.net For the extraction of this compound from a biological matrix, a reversed-phase SPE cartridge (e.g., C18) would be appropriate. The general steps for SPE include:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).

Loading: The pre-treated biological sample is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

Elution: The analyte is eluted from the cartridge with a strong organic solvent.

The eluate is then evaporated and reconstituted for chromatographic analysis.

Table 2: Comparison of Sample Preparation Techniques

Technique Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Simple, inexpensive Labor-intensive, large solvent consumption, potential for emulsion formation

| Solid-Phase Extraction (SPE) | High recovery, clean extracts, easily automated | Higher cost of consumables, requires method development |

Lack of Publicly Available

Despite a comprehensive search of scientific literature and chemical databases, a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodology for the trace analysis of the chemical compound this compound in biological matrices could not be identified.

Searches were conducted using the compound's full chemical name and by exploring analytical methods for structurally similar compounds, including those with a methoxy-nitrobenzamide core. These efforts did not yield any published research detailing the specific parameters required for a quantitative bioanalytical assay, such as chromatographic conditions, mass spectrometric transitions, sample preparation protocols, or validation data like limits of detection and quantification.

The absence of such information in the public domain prevents the creation of a detailed scientific article as requested. The specific data tables and in-depth research findings necessary to populate the outlined sections and subsections are not available.

While general principles of LC-MS/MS are well-established for the analysis of small molecules in biological fluids, the development of a robust and reliable method for a novel compound requires specific experimental validation. This process would involve optimizing sample extraction, chromatographic separation, and mass spectrometric detection to ensure accuracy, precision, and sensitivity. Without access to studies that have performed this validation for this compound, any discussion of analytical methodologies would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing on the analytical methodologies for this compound in research matrices, specifically section 6.3.2 on LC-MS/MS methodologies for trace analysis in biological assays, cannot be generated at this time.

Chemical Reactivity and Transformation Studies of 4 Methoxy N 6 Methylheptan 2 Yl 3 Nitrobenzamide

Investigation of Degradation Pathways under Controlled Conditions

The stability of 4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide can be compromised under various environmental conditions, leading to its degradation. The primary pathways for its breakdown are expected to involve photolysis, hydrolysis, and oxidation.

Nitroaromatic compounds are known to be susceptible to photodegradation. The presence of both a nitro group and a methoxy (B1213986) group on the aromatic ring of this compound suggests a potential for photochemical reactivity. The nitro group can absorb ultraviolet (UV) radiation, leading to the formation of excited states that can undergo various reactions.

The photodegradation of nitroaromatic compounds can proceed through different mechanisms, including the reduction of the nitro group and cleavage of the aromatic ring. For instance, the photodegradation of dimethoxy curcuminoids, which also contain methoxy-substituted phenyl rings, has been shown to depend on the position of the methoxy group. nih.govresearchgate.net While specific data for this compound is not available, it is plausible that irradiation with UV light could lead to the formation of various photoproducts. The rate of decomposition would likely be influenced by the wavelength of light and the presence of photosensitizers in the environment. researchgate.net

Table 1: Plausible Photolytic Degradation Products of this compound

Potential Product Formation Pathway
4-hydroxy-N-(6-methylheptan-2-yl)-3-nitrobenzamideO-demethylation
4-methoxy-N-(6-methylheptan-2-yl)-3-aminobenzamideReduction of the nitro group
Smaller molecular weight compoundsRing cleavage

Note: This table presents hypothetical degradation products based on the known photochemistry of related aromatic compounds.

The amide bond in this compound is a potential site for hydrolysis, which can be catalyzed by both acid and base. The rate of hydrolysis is expected to be significantly influenced by the pH of the surrounding medium.

Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion can directly attack the carbonyl carbon. The electronic nature of the substituents on the aromatic ring can also affect the rate of hydrolysis. The electron-withdrawing nitro group would likely increase the susceptibility of the amide bond to hydrolysis. arkat-usa.org Studies on the hydrolysis of N-substituted amides have shown that both secondary and tertiary amides can be cleaved under alkaline conditions. arkat-usa.orgresearchgate.net

Table 2: Expected Hydrolytic Stability of this compound at Different pH Values

pH Condition Expected Rate of Hydrolysis Primary Products
Acidic (pH < 4)Moderate4-methoxy-3-nitrobenzoic acid and 6-methylheptan-2-amine
Neutral (pH ~ 7)Slow4-methoxy-3-nitrobenzoic acid and 6-methylheptan-2-amine
Basic (pH > 10)Faster than acidic and neutral4-methoxy-3-nitrobenzoate and 6-methylheptan-2-amine

Note: The rates are relative and based on general principles of amide hydrolysis.

The oxidative stability of this compound is another important aspect of its chemical reactivity. The electron-rich aromatic ring, due to the presence of the methoxy group, could be susceptible to oxidation. However, the electron-withdrawing nitro group has a deactivating effect on the ring towards electrophilic attack.

Oxidation could potentially target the methoxy group, leading to demethylation, or the alkyl side chain. The presence of strong oxidizing agents in the environment could lead to the degradation of the molecule. Studies on the electrochemical oxidation of amino-substituted benzamides have shown that the substituents on the aromatic ring play a crucial role in determining the oxidation potential. researchgate.net Although this compound is a nitro-substituted benzamide (B126), the principles of how substituents affect the electron density of the aromatic ring are still applicable.

Derivatization Strategies for Analog Synthesis

The functional groups of this compound offer several opportunities for chemical modification to synthesize a variety of analogs with potentially different biological activities or physicochemical properties.

The methoxy group is a common target for derivatization, primarily through demethylation to yield the corresponding phenol. This transformation can significantly alter the properties of the molecule, such as its solubility and potential for hydrogen bonding.

Several reagents are known to effect the O-demethylation of aryl methyl ethers. chem-station.comwikipedia.org These include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong acids like hydrobromic acid (HBr). chem-station.com The choice of reagent and reaction conditions would depend on the presence of other functional groups in the molecule to avoid unwanted side reactions.

Table 3: Common Reagents for the Demethylation of Aryl Methoxy Groups

Reagent Typical Conditions Advantages Disadvantages
Boron tribromide (BBr₃)Dichloromethane, low temperatureHigh efficiency for many substratesHighly reactive and moisture-sensitive
Hydrobromic acid (HBr)Acetic acid, refluxCost-effectiveHarsh conditions, may not be suitable for sensitive substrates
Aluminum chloride (AlCl₃)Dichloromethane or other inert solvents, refluxReadily availableCan sometimes lead to side reactions

The nitro group is a versatile functional group that can be reduced to a variety of other nitrogen-containing functionalities, most commonly an amino group. The reduction of an aromatic nitro group is a well-established transformation in organic synthesis.

A wide range of reducing agents can be employed for the selective reduction of a nitro group in the presence of an amide and a methoxy group. researchgate.net Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and effective method. youtube.com Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid, are also frequently used for this purpose. youtube.com The choice of the reducing system can be crucial to avoid the reduction of the amide functionality.

Table 4: Selective Reagents for the Reduction of Aromatic Nitro Groups to Amines

Reagent/System Typical Conditions Selectivity
H₂, Pd/CMethanol or Ethanol, room temperature and pressureHigh, generally does not reduce amides
SnCl₂·2H₂OEthanol, refluxGood, chemoselective for the nitro group
Fe, NH₄ClEthanol/Water, refluxMild and selective
Na₂S₂O₄Water/Dioxane, room temperatureCan be used for selective reductions

The resulting amino group can then serve as a handle for further derivatization, such as acylation, alkylation, or diazotization followed by substitution, opening up a wide array of possibilities for creating new analogs of this compound.

Research on Alkyl Chain Alterations of this compound Remains Undisclosed in Publicly Available Literature

An exhaustive review of publicly accessible scientific databases and literature reveals a notable absence of specific research pertaining to the chemical reactivity and transformation of the alkyl chain of this compound. While extensive research exists on the modification of benzamide cores and the general reactivity of N-alkyl amides, studies focusing specifically on alterations to the 6-methylheptan-2-yl side chain of this particular compound have not been reported in the available literature.

Consequently, detailed research findings, including specific reaction pathways, conditions, and the resulting modified compounds from alterations to the alkyl chain of this compound, cannot be provided at this time. The scientific community has yet to publish data that would allow for a thorough and accurate discussion on this specific topic as outlined.

Further research and publication in peer-reviewed journals are necessary to elucidate the chemical possibilities for modifying the alkyl portion of this molecule. Such studies would be essential for understanding its structure-activity relationships and for the potential development of new derivatives.

In-depth Analysis Reveals a Gap in Scientific Literature on this compound

A comprehensive review of available scientific databases and academic journals has found no specific research dedicated to the chemical compound this compound. Consequently, a detailed article on its specific academic findings, research challenges, and future directions cannot be compiled at this time.

While research exists for structurally related benzamide derivatives, the unique combination of the 4-methoxy, N-(6-methylheptan-2-yl), and 3-nitro functional groups on the benzamide scaffold has not been the subject of published scientific inquiry. This absence of specific data prevents a scientifically accurate and thorough discussion as outlined in the requested article structure.

To provide a scientifically grounded article, information on synthesis, characterization, and potential applications would be necessary. Typically, this would be derived from peer-reviewed studies. In the case of this compound, this foundational research is not publicly available.

Therefore, any attempt to generate content for the specified sections—Summary of Key Academic Findings, Unresolved Questions and Challenges in Research, and Proposed Future Research Avenues—would be purely speculative and would not meet the required standards of scientific accuracy and reliance on diverse, verifiable sources.

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide?

The compound can be synthesized via amide bond formation between 4-methoxy-3-nitrobenzoic acid and 6-methylheptan-2-amine. A common method involves activating the carboxylic acid using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low temperatures (−50°C) to minimize side reactions . Alternatively, the acid chloride derivative (generated using thionyl chloride or oxalyl chloride) can react directly with the amine in the presence of a base (e.g., triethylamine) in anhydrous acetonitrile . Solvent choice (e.g., DCM or MeOH) and reaction time (5–24 hours) significantly impact yield.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can verify the methoxy group (δ ~3.8–4.0 ppm for OCH₃), nitro group (electron-withdrawing effects on adjacent protons), and amide bond (NH resonance at δ ~6–8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS provides molecular ion peaks matching the exact mass (e.g., calculated for C₁₆H₂₂N₂O₄: 306.1583 Da).
  • UV-Vis and Fluorescence : The nitro and methoxy groups absorb in the 250–350 nm range, while fluorescence studies (e.g., pH-dependent intensity) can probe electronic properties .

Q. What are the key physicochemical properties (solubility, stability) relevant to experimental design?

Solubility varies with solvent polarity: high in DMSO or DMF, moderate in acetonitrile, and low in water. Stability studies under varying pH (2.7–10.1) show degradation at extremes due to hydrolysis of the amide bond or nitro group reduction. Store at −20°C in inert atmospheres to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Computational tools like quantum chemical reaction path searches (e.g., via ICReDD’s workflow) predict optimal reagents and solvent systems . For example, HBTU with NEt₃ in acetonitrile (Scheme 7a, ) may improve yields compared to DCC/HOBt. High-throughput screening (e.g., varying temperatures from −50°C to 25°C) identifies kinetic vs. thermodynamic control .

Q. What mechanistic insights exist for the amidation reaction?

In situ monitoring via FT-IR or Raman spectroscopy reveals intermediates like the O-acylisourea (DCC-mediated) or mixed anhydrides. Isotopic labeling (¹⁸O) can track nucleophilic attack by the amine. Computational studies (DFT) model transition states to explain steric effects from the 6-methylheptan-2-yl group .

Q. How can computational modeling predict biological or material applications?

Docking studies (e.g., AutoDock Vina) assess interactions with target enzymes or receptors. For instance, the nitro group’s electron-deficient aromatic ring may bind to hydrophobic pockets in proteins, suggesting potential as a kinase inhibitor . MD simulations evaluate thermal stability for material science applications .

Q. What role does this compound play in drug discovery pipelines?

As a pharmacophore, its nitro and methoxy groups are bioisosteres for optimizing ADMET properties. In medicinal chemistry, it serves as a precursor for anti-inflammatory or anticancer agents. For example, nitro groups are often reduced in vivo to generate reactive intermediates for targeted therapies .

Q. How do environmental factors (light, pH) influence degradation pathways?

Accelerated stability studies (ICH guidelines) under UV light (254 nm) show nitro group reduction to amines, confirmed via TLC and HPLC. Acidic conditions (pH < 4) hydrolyze the amide bond to regenerate the carboxylic acid and amine, while alkaline conditions (pH > 9) degrade the methoxy group .

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Reactant of Route 1
4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide
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Reactant of Route 2
4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.